molecular formula C9H13NO2S B2894540 4-(2-Methanesulfonylethyl)aniline CAS No. 596131-24-7

4-(2-Methanesulfonylethyl)aniline

Cat. No.: B2894540
CAS No.: 596131-24-7
M. Wt: 199.27
InChI Key: NLERVLSISLIWJW-UHFFFAOYSA-N
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Description

4-(2-Methanesulfonylethyl)aniline is an organic compound with the molecular formula C9H13NO2S It is characterized by the presence of an aniline group substituted with a 2-methanesulfonylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methanesulfonylethyl)aniline typically involves the reaction of aniline with 2-chloroethanesulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methanesulfonylethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitroanilines, bromoanilines, and sulfonylanilines.

Scientific Research Applications

4-(2-Methanesulfonylethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of dyes, pigments, and polymers, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 4-(2-Methanesulfonylethyl)aniline involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aniline group can participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 4-(2-Methanesulfonylethyl)aniline
  • 4-(2-Methanesulfonylethyl)(methyl)aniline
  • 4-(2-Methanesulfonylethyl)phenol

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

4-(2-methylsulfonylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLERVLSISLIWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596131-24-7
Record name 4-(2-methanesulfonylethyl)aniline
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